molecular formula C15H17ClN4O9 B1675018 Lodoxamide tromethamine CAS No. 63610-09-3

Lodoxamide tromethamine

Cat. No.: B1675018
CAS No.: 63610-09-3
M. Wt: 432.77 g/mol
InChI Key: KUGJPYZIWCRREB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lodoxamide tromethamine plays a crucial role in biochemical reactions by stabilizing mast cells and preventing their degranulation. This compound interacts with various biomolecules, including enzymes and proteins involved in the allergic response. Specifically, this compound inhibits the influx of calcium ions into mast cells upon antigen stimulation, which is essential for the degranulation process . By preventing calcium influx, this compound stabilizes the mast cell membrane and inhibits the release of histamine and other inflammatory mediators .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It primarily influences mast cells by preventing their degranulation and subsequent release of histamine and other inflammatory mediators . This inhibition reduces the symptoms of allergic reactions in ocular tissues. Additionally, this compound affects cell signaling pathways by preventing the activation of pathways that lead to mast cell degranulation . It also influences gene expression related to inflammatory responses, thereby modulating cellular metabolism and reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stabilize mast cell membranes and prevent degranulation. This inhibition stabilizes the mast cell membrane and prevents the release of intracellular histamine and other chemoattractant factors . Additionally, this compound may act as an agonist at the G protein-coupled receptor 35, which plays a role in inflammatory processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vitro studies have demonstrated that this compound can prevent the antigen-specific release of histamine from mast cells . Long-term studies in vivo have shown that this compound continues to inhibit allergic responses without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to be highly effective at inhibiting histamine release at low doses, with an ID50 value of 0.001 mg/kg . At higher doses, the compound can cause temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension . These effects are generally temporary and do not result in permanent adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation and elimination. The primary route of elimination for this compound is urinary excretion . The compound is metabolized in the liver, and its metabolites are excreted in the urine . The elimination half-life of this compound is approximately 8.5 hours .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is absorbed into ocular tissues when administered topically and exerts its effects locally . The compound does not exhibit significant systemic absorption, and plasma concentrations remain undetectable following topical application . This localized distribution minimizes systemic side effects and enhances its therapeutic efficacy in ocular tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within mast cells, where it exerts its stabilizing effects. The compound prevents the degranulation of mast cells by inhibiting calcium influx, thereby stabilizing the cell membrane . This localization is crucial for its function as a mast cell stabilizer and its ability to prevent the release of inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lodoxamide tromethamine is synthesized through a multi-step process involving the reaction of 2-chloro-5-cyano-m-phenylene with dioxamic acid to form lodoxamide. This compound is then reacted with tromethamine to produce this compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity reagents and solvents to achieve a high yield and quality of the final product . The compound is then purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Lodoxamide tromethamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Properties

CAS No.

63610-09-3

Molecular Formula

C15H17ClN4O9

Molecular Weight

432.77 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

InChI

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2

InChI Key

KUGJPYZIWCRREB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alomide
lodoxamide tromethamine
U 42585 E
U-42,585E

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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